2,2-Dimethylchroman

KATP channel Insulin secretion Benzoxazine

2,2-Dimethylchroman (CAS 1198-96-5) is a synthetic, unsubstituted chroman derivative, recognized as a foundational scaffold in medicinal chemistry. Its core structure is integral to the development of potassium channel openers and antioxidants.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1198-96-5
Cat. No. B156738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchroman
CAS1198-96-5
Synonyms3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran;  2,2-Dimethyl-3,4-dihydrobenzopyran;  2,2-Dimethyl-chroman;  2,2-Dimethylchromane;  3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran;  NSC 63863
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC=CC=C2O1)C
InChIInChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3
InChIKeyMITIYLBEZOKYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylchroman (CAS 1198-96-5) Procurement Guide: Core Scaffold for Bioactive Chromans


2,2-Dimethylchroman (CAS 1198-96-5) is a synthetic, unsubstituted chroman derivative, recognized as a foundational scaffold in medicinal chemistry [1]. Its core structure is integral to the development of potassium channel openers and antioxidants [2]. Procurement of this specific building block is often required for the precise synthesis of analogs like cromakalim or trolox derivatives, as its 2,2-dimethyl substitution pattern is a critical determinant for biological activity and metabolic stability [3]. Understanding its role as a versatile intermediate is key for research groups focused on KATP channel modulation or antioxidant drug discovery.

Why Generic Chroman Scaffolds Cannot Substitute for 2,2-Dimethylchroman in Research and Development


The unsubstituted 2,2-dimethylchroman core is a non-negotiable starting point for structure-activity relationship (SAR) studies of this class of bioactive molecules. Even minor modifications to the chroman ring can drastically alter pharmacological profiles. For instance, substituting the oxygen atom to create a benzoxazine isostere reduces activity as an inhibitor of insulin release [1]. Furthermore, the presence of a fluorine or chlorine atom at the 6-position is known to significantly impact inhibitory activity on pancreatic tissue [2]. Using a generic chroman scaffold or a different substitution pattern would therefore introduce an unknown variable, invalidating comparative SAR analyses and potentially leading to the synthesis of compounds with unintended or absent biological activity.

Quantitative Evidence of 2,2-Dimethylchroman and its Closest Analogs for Scientific Selection


Direct Evidence: 2,2-Dimethylchroman Scaffold Superior to Benzoxazine Isostere for Insulin Release Inhibition

In a direct head-to-head study, the 2,2-dimethylchroman scaffold demonstrated superior activity as an inhibitor of glucose-induced insulin release compared to its 2,2-dimethylbenzoxazine isostere [1]. This finding highlights the critical role of the oxygen atom in the chroman ring for this specific pharmacological activity.

KATP channel Insulin secretion Benzoxazine Isostere Vascular smooth muscle

Potency of a 2,2-Dimethylchroman Derivative vs. Known KATP Channel Modulators on Insulin Release

While a direct IC50 value for the parent 2,2-dimethylchroman is not available, a highly optimized derivative, BPDZ 711 (compound 14o), provides a benchmark for the scaffold's potential [1]. This compound, bearing a carbamate at the 6-position and a phenylurea at the 4-position, achieved an IC50 of 0.24 µM for inhibiting insulin secretion [1]. Its potency can be contextualized against reference KATP channel openers. In a separate study, many 4,6-disubstituted 2,2-dimethylchromans were more potent than diazoxide (IC50 = 23.8 µM), though less potent than pinacidil (IC50 = 0.35 µM) or cromakalim (IC50 = 0.13 µM) on vascular smooth muscle [2].

KATP channel Insulin secretion Cromakalim Diazoxide Pinacidil

Comparative Lipid Peroxidation Inhibition by 6-Hydroxy-2,2-Dimethylchromans

The 6-hydroxy-2,2-dimethylchroman (Trolox) core is a well-known antioxidant. Comparative studies on fluorinated and non-fluorinated analogs provide quantitative data on lipid peroxidation inhibition. A non-fluorinated 6,7-dialkoxychroman (compound 8) and its fluorinated counterpart (compound 11) were evaluated [1]. Compound 11 showed an IC50 of 6.0 µM in NADPH-dependent microsomal lipid peroxidation assays. Its non-fluorinated counterpart (compound 8) maintained constant activity over a 3-hour period, whereas the fluorinated analog 11 showed a decrease, attributed to the metabolic resistance of the CF3CH2O group [1].

Lipid peroxidation Antioxidant TBARS Microsomes Cytochrome P-450

Physicochemical Properties of 2,2-Dimethylchroman

For procurement and quality control, the parent compound 2,2-dimethylchroman (CAS 1198-96-5) is a colorless to pale yellow liquid with a boiling point of 371.7 K (98.55 °C) at 0.014 atm [1]. Commercial suppliers typically offer this compound with a purity of ≥95% as verified by HPLC, NMR, and MS analysis . These specifications ensure a reliable starting material for reproducible synthesis.

Physicochemical properties Purity Quality control HPLC NIST

SAR of 2,2-Dimethylchromans: Impact of 6-Position Substitution on Mechanism of Action

The mechanism of action of 2,2-dimethylchroman derivatives is highly sensitive to substitution at the 6-position. The introduction of an alkylsulfonylamino group at the 6-position was found to shift the primary mechanism from a KATP channel opener to a calcium entry blocker [1]. This demonstrates the versatility of the 2,2-dimethylchroman core and how a single modification can lead to a different pharmacological outcome, offering researchers a choice of mechanistic pathways by selecting the appropriate building block [1].

Structure-Activity Relationship KATP channel opener Calcium entry blocker Medicinal chemistry SAR

Optimal Research and Industrial Applications for 2,2-Dimethylchroman (CAS 1198-96-5)


Medicinal Chemistry: Synthesis of KATP Channel Modulators

This compound is an essential starting material for synthesizing analogs of cromakalim and other KATP channel openers. As demonstrated, the 2,2-dimethylchroman scaffold is superior to its benzoxazine isostere for inhibiting insulin release [4]. Researchers developing new drugs for type 2 diabetes or hypertension should use 2,2-dimethylchroman to construct focused compound libraries for SAR studies.

Antioxidant Research: Synthesis of Trolox and Vitamin E Analogs

The 2,2-dimethylchroman core is the foundation of the potent antioxidant Trolox (6-hydroxy-2,2-dimethylchroman). Comparative data on fluorinated analogs show the impact of chemical modifications on lipid peroxidation inhibition [4]. This makes the unsubstituted scaffold a key intermediate for developing novel antioxidants with tailored metabolic stability and activity profiles.

Chemical Biology: Probing Calcium Entry Blockade

Research has shown that introducing an alkylsulfonylamino group at the 6-position of 2,2-dimethylchroman shifts its mechanism from KATP channel opening to calcium entry blockade [4]. Procuring the parent chroman allows scientists to create derivatives that can serve as pharmacological tools to dissect the roles of potassium and calcium channels in cellular physiology.

Analytical Chemistry: Reference Standard and Metabolite Research

Given its well-defined physicochemical properties and commercial availability at ≥95% purity [4], 2,2-dimethylchroman serves as a reliable reference standard for HPLC and MS analysis. It can be used in metabolism studies to identify and quantify structurally related chroman metabolites in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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